Cas no 338748-93-9 (5-Iodo-2-(1H-pyrrol-1-yl)pyridine)
5-Iodo-2-(1H-pyrrol-1-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Iodo-2-(1H-pyrrol-1-yl)pyridine
- 5-iodo-2-(1H-pyrrol-1-yl)pyridine(SALTDATA: FREE)
- 5-iodo-2-pyrrol-1-ylpyridine
- 5-iodo-2-pyrrolylpyridine
- CS-0314096
- DB-263592
- SB63613
- DTXSID30363110
- 5-Iodo-2-(pyrrol-1-yl)pyridine
- 4M-955
- SCHEMBL1850917
- MKIBDODBOFHHHO-UHFFFAOYSA-N
- STK788229
- MFCD01315196
- AKOS005090453
- 338748-93-9
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- MDL: MFCD01315196
- Inchi: 1S/C9H7IN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H
- InChI Key: MKIBDODBOFHHHO-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C=C1)N1C=CC=C1
Computed Properties
- Exact Mass: 269.96500
- Monoisotopic Mass: 269.96540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- PSA: 17.82000
- LogP: 2.47690
5-Iodo-2-(1H-pyrrol-1-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I707415-10mg |
5-Iodo-2-(1H-pyrrol-1-yl)pyridine |
338748-93-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I707415-50mg |
5-Iodo-2-(1H-pyrrol-1-yl)pyridine |
338748-93-9 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I707415-100mg |
5-Iodo-2-(1H-pyrrol-1-yl)pyridine |
338748-93-9 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Apollo Scientific | OR32766-1g |
5-Iodo-2-(1H-pyrrol-1-yl)pyridine |
338748-93-9 | 95% | 1g |
£140.00 | 2025-02-20 | |
| Apollo Scientific | OR32766-5g |
5-Iodo-2-(1H-pyrrol-1-yl)pyridine |
338748-93-9 | 95% | 5g |
£560.00 | 2025-02-20 | |
| Chemenu | CM274641-1g |
5-Iodo-2-(1H-pyrrol-1-yl)pyridine |
338748-93-9 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM274641-5g |
5-Iodo-2-(1H-pyrrol-1-yl)pyridine |
338748-93-9 | 95% | 5g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384766-1g |
5-Iodo-2-(1H-pyrrol-1-yl)pyridine |
338748-93-9 | 95+% | 1g |
¥2690.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384766-5g |
5-Iodo-2-(1H-pyrrol-1-yl)pyridine |
338748-93-9 | 95+% | 5g |
¥8924.00 | 2024-05-18 | |
| A2B Chem LLC | AF70643-1g |
5-Iodo-2-(1H-pyrrol-1-yl)pyridine |
338748-93-9 | 95% | 1g |
$164.00 | 2024-04-20 |
5-Iodo-2-(1H-pyrrol-1-yl)pyridine Suppliers
5-Iodo-2-(1H-pyrrol-1-yl)pyridine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 5-Iodo-2-(1H-pyrrol-1-yl)pyridine
Comprehensive Overview of 5-Iodo-2-(1H-pyrrol-1-yl)pyridine (CAS No. 338748-93-9): Properties, Applications, and Industry Insights
5-Iodo-2-(1H-pyrrol-1-yl)pyridine (CAS No. 338748-93-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This iodo-substituted pyridine derivative features a pyrrole ring, making it a versatile building block for drug discovery and organic synthesis. Its molecular structure combines the electron-rich pyrrol-1-yl group with the halogenated pyridine core, enabling unique reactivity patterns that are highly sought after in cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.
In recent years, the demand for halogenated heterocycles such as 5-Iodo-2-(1H-pyrrol-1-yl)pyridine has surged due to their critical role in developing targeted therapies and small-molecule inhibitors. Researchers frequently search for "iodopyridine derivatives in drug design" or "pyrrole-pyridine hybrid applications," reflecting the compound's relevance in kinase inhibitor development and catalytic systems. The CAS 338748-93-9 compound's iodine atom serves as an excellent leaving group, facilitating C-C bond formation in complex molecular architectures.
From a synthetic chemistry perspective, 5-Iodo-2-(1H-pyrrol-1-yl)pyridine exhibits remarkable stability under ambient conditions while remaining reactive in palladium-catalyzed transformations. This balance makes it a preferred intermediate for constructing biaryl systems prevalent in agrochemicals and OLED materials. Industry forums often discuss "high-yield synthesis of iodinated pyridines" and "pyrrole-containing scaffolds for optoelectronics," highlighting its dual utility in life sciences and advanced materials.
The compound's spectroscopic properties (characteristic NMR shifts at 7.8-8.5 ppm for pyridine protons and 6.2-6.8 ppm for pyrrole protons) make it easily identifiable in reaction monitoring. Analytical chemists emphasize its HPLC purity standards (>98%) when used in high-throughput screening libraries. Recent patent literature reveals growing interest in "metal-organic frameworks (MOFs) with pyrrole-pyridine linkers" and "5-Iodo-2-(1H-pyrrol-1-yl)pyridine as a PET tracer precursor," demonstrating its expanding applications beyond traditional organic synthesis.
Environmental and regulatory considerations for CAS 338748-93-9 align with standard green chemistry principles. Unlike heavier halogens, its iodine moiety presents lower ecological persistence, addressing concerns about "sustainable halogenated intermediates." The compound's low water solubility and moderate lipophilicity (LogP ~2.3) also make it suitable for controlled-release formulations in medicinal chemistry projects exploring "blood-brain barrier permeable compounds."
Innovative applications continue to emerge, particularly in catalysis and materials science. For instance, researchers are investigating its use in constructing N-heterocyclic carbene ligands for asymmetric catalysis and as a monomer for conducting polymers. These developments respond to frequent searches like "pyridine-based smart materials" and "pyrrole derivatives for energy storage," positioning 5-Iodo-2-(1H-pyrrol-1-yl)pyridine at the forefront of interdisciplinary research.
Quality control protocols for CAS 338748-93-9 typically involve GC-MS verification and residual solvent analysis, ensuring compliance with ICH guidelines for pharmaceutical intermediates. The compound's melting point (128-131°C) and UV-Vis absorption maxima (275 nm, ε=12,500 L·mol⁻¹·cm⁻¹) serve as key identification parameters. Such specifications are crucial for laboratories searching "validated analytical methods for iodinated heterocycles" or "pyridine derivative characterization techniques."
Future research directions may explore its potential in bioorthogonal chemistry and theranostic agents, capitalizing on the radioisotopic labeling capability of its iodine atom. With the rise of "precision medicine" and "molecular imaging probes" as trending topics, 5-Iodo-2-(1H-pyrrol-1-yl)pyridine stands poised to enable breakthroughs in these cutting-edge fields while maintaining its foundational role in structure-activity relationship studies across multiple scientific disciplines.
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